An In-Depth Technical Guide to Triethyl 4-phosphonocrotonate (CAS 10236-14-3)
An In-Depth Technical Guide to Triethyl 4-phosphonocrotonate (CAS 10236-14-3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Triethyl 4-phosphonocrotonate (CAS No. 10236-14-3), a versatile reagent in modern organic synthesis. This document details its chemical and physical properties, spectroscopic data, synthesis, and key applications, with a focus on experimental protocols and mechanistic insights relevant to research and development.
Chemical and Physical Properties
Triethyl 4-phosphonocrotonate is an organophosphorus compound featuring a phosphonate functional group and a crotonate moiety.[1] It is typically a colorless to pale yellow liquid, soluble in many organic solvents.[1] The technical grade is commonly available as a mixture of isomers with a purity of around 90%.[2]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| CAS Number | 10236-14-3 | [2][3] |
| Molecular Formula | C₁₀H₁₉O₅P | [3] |
| Molecular Weight | 250.23 g/mol | [2][3] |
| Synonyms | 4-(Diethoxyphosphinyl)-2-butenoic acid ethyl ester, 4-Phosphonocrotonic acid triethyl ester, Triethyl trans-4-phosphono-2-butenoate, ethyl (2E)-4-(diethoxyphosphoryl)but-2-enoate | [1] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 135 °C at 0.4 mmHg | [2] |
| Density | 1.128 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.455 | [2] |
| InChI | 1S/C10H19O5P/c1-4-13-10(11)8-7-9-16(12,14-5-2)15-6-3/h7-8H,4-6,9H2,1-3H3/b8-7+ | [2] |
| SMILES | CCOC(=O)\C=C\CP(=O)(OCC)OCC | [2] |
Spectroscopic Data
The structural characterization of Triethyl 4-phosphonocrotonate is confirmed by various spectroscopic techniques.
Table 2: Spectroscopic Data Summary
| Technique | Key Data | Source |
| ¹H NMR | Data available, specific shifts can be obtained from the source. | [3] |
| ¹³C NMR | Data available, specific shifts can be obtained from the source. | [3][4] |
| ³¹P NMR | Expected to show a characteristic phosphonate signal. | |
| IR Spectroscopy (FTIR, Neat) | Data available, characteristic peaks for C=O, C=C, P=O, and C-O bonds. | [3] |
| Mass Spectrometry (GC-MS) | m/z Top Peak: 68; m/z 2nd Highest: 149; m/z 3rd Highest: 29. | [3] |
Synthesis of Triethyl 4-phosphonocrotonate
The primary method for synthesizing Triethyl 4-phosphonocrotonate is the Michaelis-Arbuzov reaction, commonly known as the Arbuzov reaction.[5][6][7][8] This reaction involves the treatment of a trialkyl phosphite with an alkyl halide.[8]
Arbuzov Reaction Mechanism
The reaction proceeds via a two-step Sɴ2 mechanism. Initially, the nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of an appropriate alkyl halide (e.g., ethyl 4-bromocrotonate), displacing the halide to form a phosphonium salt intermediate. In the second step, the displaced halide ion attacks one of the ethyl groups on the phosphorus, leading to the formation of the final phosphonate product and an ethyl halide byproduct.[5][7]
Experimental Protocol: Synthesis via Arbuzov Reaction
A detailed experimental protocol for a large-scale synthesis has been reported, which can be adapted for laboratory scale.
Materials:
-
Triethyl phosphite
-
Ethyl 4-bromocrotonate (or a similar 4-halocrotonate)
-
Toluene (or another suitable high-boiling solvent)
Procedure:
-
A solution of triethyl phosphite in toluene is prepared in a reaction vessel equipped with a mechanical stirrer, reflux condenser, and addition funnel.
-
A solution of ethyl 4-bromocrotonate in toluene is added dropwise to the triethyl phosphite solution at a controlled rate.
-
The reaction mixture is then heated to reflux (e.g., 170 °C) for a specified period (e.g., 15 minutes). The reaction progress can be monitored by TLC or GC.
-
After the reaction is complete, the solvent and the ethyl bromide byproduct are removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield Triethyl 4-phosphonocrotonate.
Note: The specific conditions such as temperature, reaction time, and pressure may need to be optimized for laboratory-scale synthesis.
Applications in Organic Synthesis
Triethyl 4-phosphonocrotonate is a valuable C4 building block, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to form α,β,γ,δ-unsaturated esters.[9] This olefination reaction is widely employed in the synthesis of complex molecules, including natural products and active pharmaceutical ingredients.
The Horner-Wadsworth-Emmons (HWE) Reaction
The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone to produce an alkene.[10][11] A key advantage over the Wittig reaction is the easy removal of the water-soluble phosphate byproduct and the generally higher E-selectivity for the resulting alkene.[11]
Experimental Protocol: HWE Reaction with an Aldehyde
The following is a general protocol for the HWE reaction using Triethyl 4-phosphonocrotonate.
Materials:
-
Triethyl 4-phosphonocrotonate
-
Aldehyde (e.g., benzaldehyde)
-
Strong base (e.g., Sodium Hydride (NaH) or Lithium Hexamethyldisilazide (LiHMDS))
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Quenching solution (e.g., saturated aqueous NH₄Cl)
-
Extraction solvent (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon), add the base (e.g., NaH, 1.1 eq).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C.
-
Slowly add a solution of Triethyl 4-phosphonocrotonate (1.0 eq) in anhydrous THF to the base suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature until hydrogen evolution ceases (if using NaH).
-
Cool the resulting ylide solution to the desired reaction temperature (e.g., 0 °C or -78 °C).
-
Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise.
-
Stir the reaction mixture for the required time, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Applications in Drug Development and Agrochemicals
Triethyl 4-phosphonocrotonate serves as a precursor in the synthesis of various bioactive molecules.[12] Its applications extend to:
-
Pharmaceutical Development: It is used in the synthesis of compounds with potential anti-cancer properties and drugs targeting metabolic disorders.[12] For example, it has been used in the synthesis of orally bioavailable GPR40 agonists and mGlu4R agonists.[2]
-
Agricultural Chemistry: This compound is a building block for developing herbicides and pesticides.[12]
Safety and Handling
Triethyl 4-phosphonocrotonate is classified as a warning-level hazard. It can cause skin and serious eye irritation, and may cause respiratory irritation.
Table 3: Hazard and Safety Information
| Category | Information | Reference |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | |
| Personal Protective Equipment (PPE) | Eyeshields, gloves, type ABEK (EN14387) respirator filter | |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. | |
| Flash Point | 113 °C (closed cup) |
It is imperative to handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment.
Conclusion
Triethyl 4-phosphonocrotonate is a highly valuable and versatile reagent in organic synthesis. Its utility in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of E-alkenes makes it an indispensable tool for accessing complex molecular architectures. The straightforward synthesis via the Arbuzov reaction further enhances its appeal. For researchers in drug discovery and agrochemical development, a thorough understanding of its properties, reactivity, and handling is crucial for its effective and safe utilization in the laboratory. This guide provides a foundational resource to support these endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-ホスホノクロトン酸トリエチル, 異性体混合物 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Triethyl 4-phosphonocrotonate, mixture of isomers | C10H19O5P | CID 5365783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Illustrated Glossary of Organic Chemistry - Arbuzov Reaction (Michaelis-Arbuzov Reaction) [chem.ucla.edu]
- 7. Michaelis–Arbuzov reaction - Wikipedia [en.wikipedia.org]
- 8. Arbuzov Reaction [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 12. chemimpex.com [chemimpex.com]
